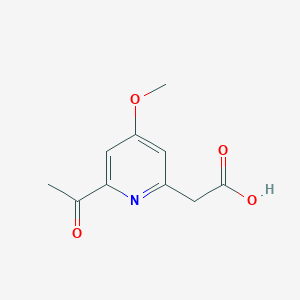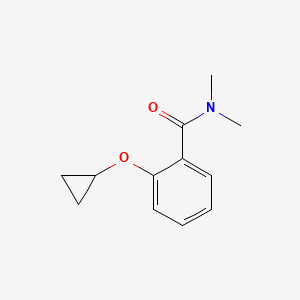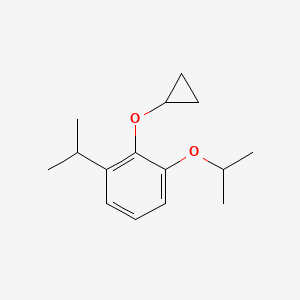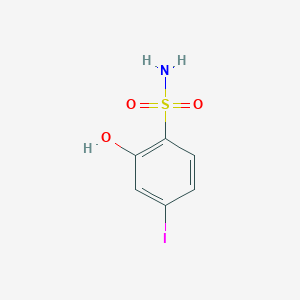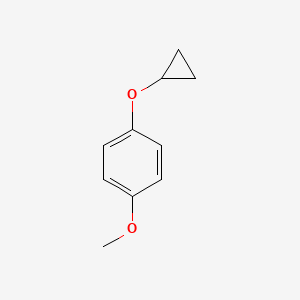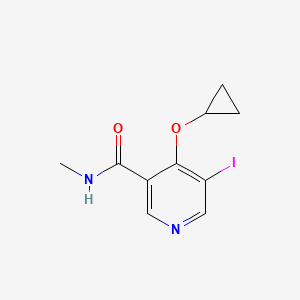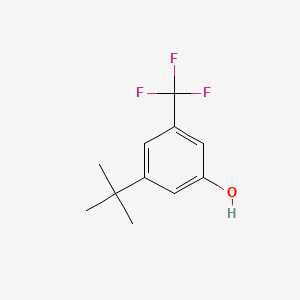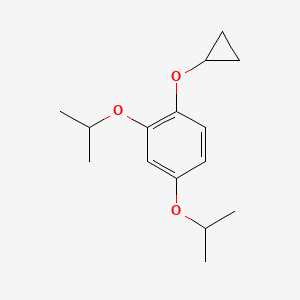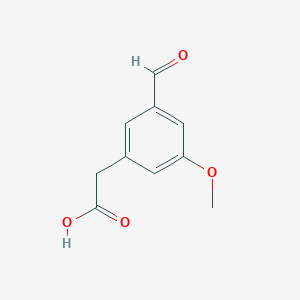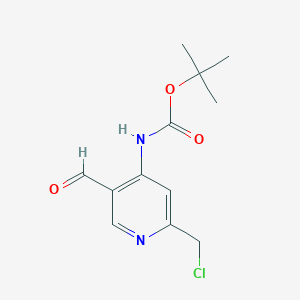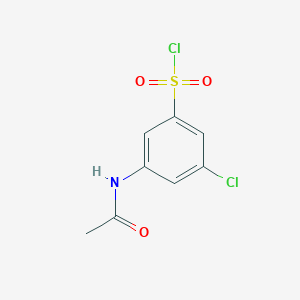
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of an acetylamino group, a chlorine atom, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-5-chlorobenzenesulfonyl chloride typically involves the acylation of 3-amino-5-chlorobenzenesulfonyl chloride with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Acylation: The acetylamino group can participate in acylation reactions with nucleophiles, forming amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Hydrolysis: The reaction is usually performed in aqueous medium at room temperature or slightly elevated temperatures.
Acylation: Reagents such as acetic anhydride or acetyl chloride are used, often in the presence of a base like pyridine.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins or peptides, which can alter their biological activity and stability.
Medicine: The compound is used in the development of drugs, particularly those targeting enzymes or receptors that interact with sulfonyl chloride groups.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Acetylamino)-5-chlorobenzenesulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds. The acetylamino group can also participate in acylation reactions, further expanding the compound’s utility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3-(Acetylamino)-5-chlorobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3-(Acetylamino)-5-chlorobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
3-(Acetylamino)-5-chlorobenzenesulfonate esters: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
3-(Acetylamino)-5-chlorobenzenesulfonyl chloride is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions. The presence of both an acetylamino group and a sulfonyl chloride group allows for diverse reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propiedades
Fórmula molecular |
C8H7Cl2NO3S |
|---|---|
Peso molecular |
268.12 g/mol |
Nombre IUPAC |
3-acetamido-5-chlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7Cl2NO3S/c1-5(12)11-7-2-6(9)3-8(4-7)15(10,13)14/h2-4H,1H3,(H,11,12) |
Clave InChI |
NVQFWJYWPCIQMW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=C1)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



